3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
The compound 3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (CAS: 1203291-22-8) is a bicyclic heterocyclic molecule with a molecular formula of C₁₇H₁₉N₃O and a molecular weight of 281.35 g/mol . It features a unique 1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one core modified by a 4-aminophenyl sulfonyl group at the 3-position. The compound was previously available with a purity of ≥95% but has since been discontinued, limiting its current accessibility for research .
Key physicochemical properties include:
- Solubility: Likely influenced by the polar sulfonyl group and aromatic amine, though specific data are unavailable.
- Stability: The sulfonamide linkage may confer resistance to hydrolysis under physiological conditions.
Properties
IUPAC Name |
11-(4-aminophenyl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-14-4-6-15(7-5-14)24(22,23)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNTYWCSGTKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of and a molecular weight of approximately 304.37 g/mol. Its unique arrangement includes a pyrido-diazocin framework that may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antiviral Properties : There are indications of activity against viral infections.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
Anticancer Activity
In vitro studies have shown that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
Antiviral Properties
The compound has been evaluated for its antiviral potential:
- Target Viruses : Preliminary results indicate activity against HIV protease inhibitors.
- Inhibition Studies : The compound showed promising results in inhibiting viral replication in vitro.
Enzyme Inhibition
The compound's ability to inhibit AChE and BuChE is particularly noteworthy:
- Inhibition Potency : The IC50 values for AChE and BuChE inhibition were found to be 0.091 µM and 0.559 µM respectively, indicating strong inhibitory effects compared to standard drugs like donepezil.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
-
Study on AChE Inhibition :
- Objective : Evaluate the inhibitory effects on AChE and BuChE.
- Results : Compounds similar to the target showed significant inhibition with IC50 values significantly lower than traditional inhibitors.
-
Anticancer Efficacy Study :
- Objective : Assess the cytotoxicity against various cancer cell lines.
- Methodology : XTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
- Findings : Notable reduction in cell viability was observed, indicating potential for further development as an anticancer agent.
Data Summary Table
| Biological Activity | Test Methodology | IC50 Value | Cell Lines/Targets |
|---|---|---|---|
| AChE Inhibition | Enzyme Assay | 0.091 µM | Not specified |
| BuChE Inhibition | Enzyme Assay | 0.559 µM | Not specified |
| Anticancer Activity | XTT Assay | Varies by compound | MCF-7, HeLa, A549 |
| Antiviral Activity | Viral Replication Assay | Not specified | HIV Protease |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of methanopyrido-diazocinone derivatives, which are characterized by their fused bicyclic scaffolds. Below is a detailed comparison with structurally related compounds reported in the literature.
Substituent Variations and Structural Modifications
Target Compound
- Core: 1,5-Methanopyrido[1,2-a][1,5]diazocin-8(2H)-one.
- Substituent: 4-Aminophenyl sulfonyl group at position 3.
Analog 1 : (1R,5R)-3-((Bicyclic Sulfonyl)methyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ()
- Core : Same bicyclic scaffold.
- Substituent: A complex bicyclic sulfonyl group derived from a norbornane derivative.
Analog 2 : (1R,5S)-3-(4-Chlorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ()
- Core : Identical bicyclic framework.
- Substituent : 4-Chlorobenzoyl group at position 3.
- Key Features : The electron-withdrawing chlorine atom and benzoyl group may enhance metabolic stability compared to the target’s sulfonamide .
Analog 3 : 6-({[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid ()
Functional Implications
Q & A
Q. Table Example :
| pH | Time (h) | % Remaining | Major Degradants |
|---|---|---|---|
| 1.2 | 24 | 78.3 ± 2.1 | Sulfonic acid |
| 7.4 | 24 | 95.6 ± 1.8 | None detected |
Advanced: What structural modifications enhance biological activity while maintaining stability?
Methodological Answer:
Focus on SAR-driven modifications:
- Sulfonyl group : Replace 4-aminophenyl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability ().
- Core rigidity : Introduce methyl groups to the tetrahydro ring to reduce conformational flexibility and enhance target binding ().
- Bioisosteres : Substitute the diazocin ring with pyrimidinone analogs to modulate solubility ().
Data Insight :
In a study, replacing a benzyl group with a 4-fluorophenyl increased potency by 3-fold ().
Basic: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Key considerations include:
- Solvent volume : Reduce by 50% to improve energy efficiency ().
- Catalyst recycling : Use immobilized catalysts to minimize waste.
- Process monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time analysis ().
Advanced: How to analyze conflicting bioactivity data across cell lines?
Methodological Answer:
Address variability via:
- Dose-response curves : Calculate IC₅₀ values in triplicate across multiple cell lines (e.g., methodology).
- Mechanistic studies : Use siRNA knockdowns to confirm target specificity.
- Statistical models : Apply ANOVA to identify significant outliers (as in ).
Example :
Inconsistent cytotoxicity data resolved by identifying P-glycoprotein efflux in resistant cell lines ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
